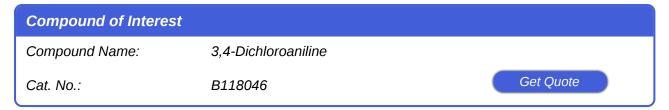


Molecular structure and chemical reactivity of 3,4-Dichloroaniline

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An In-depth Technical Guide to the Molecular Structure and Chemical Reactivity of **3,4- Dichloroaniline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, chemical reactivity, and key experimental protocols related to **3,4-dichloroaniline** (3,4-DCA). It is intended to serve as a critical resource for professionals in research, chemical synthesis, and drug development.

Introduction

3,4-Dichloroaniline (CAS No: 95-76-1) is a halogenated aromatic amine with the chemical formula C₆H₅Cl₂N.[1][2] It presents as a white to light brown crystalline solid.[3][4] This compound is a vital intermediate in the synthesis of a wide array of commercial products, including herbicides, dyes, and pharmaceuticals.[3][5][6] Its chemical behavior is dictated by the interplay of the electron-donating amino group and the electron-withdrawing chlorine atoms on the benzene ring.[3] Understanding its molecular characteristics and reactivity is crucial for its application in fine chemical synthesis and for assessing its environmental and toxicological impact.[5][7]

Molecular Structure and Properties



The structure of **3,4-dichloroaniline** consists of a benzene ring substituted with an amino group at position 1 and two chlorine atoms at positions 3 and 4.[4]

Molecular Formula: C₆H₅Cl₂N[5]

Molecular Weight: 162.02 g/mol [8]

Chemical Structure:

SMILES: C1=CC(=C(C=C1N)Cl)Cl[4]

• InChI: InChI=1S/C6H5Cl2N/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2[4]

Physicochemical Properties

The physical and chemical properties of **3,4-dichloroaniline** are summarized in the table below. It is sparingly soluble in water but shows good solubility in organic solvents like ethanol and acetone.[3][9]

Property	Value	Reference
Appearance	White to light brown crystalline solid	[3][4]
Melting Point	69-72 °C	[4][9][10]
Boiling Point	272 °C	[5][9][10]
Density	1.43 g/cm ³	[3]
Water Solubility	0.06 g/100 mL (92 mg/L at 20 °C)	[3][5]
Vapor Pressure	1 mmHg at 81.1 °C (178 °F)	[11]
рКа	2.90 ± 0.10	[3]
log Kow (LogP)	2.69	[4]
Flash Point	166.1 °C (331 °F)	[9][11]
Autoignition Temp.	265 °C (509 °F)	[3][11]



Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of **3,4- dichloroaniline**.

Spectroscopic Technique	Data Availability / Key Features	Reference
¹H NMR	Spectrum available.	[12]
¹³ C NMR	Spectrum available.	[12]
Infrared (IR)	Spectrum available (Sadtler Research Labs Prism Collection: 6459).	[3]
Mass Spectrometry (MS)	Spectrum available (Atlas of Mass Spectral Data: 1025).	[3]
UV Spectroscopy	Spectrum available (Sadtler Research Labs Spectral Collection: 1794).	[3]

Chemical Reactivity

The reactivity of the **3,4-dichloroaniline** aromatic ring is influenced by two competing effects:

- Amino Group (-NH₂): An activating, ortho-, para-directing group due to its electron-donating resonance effect.
- Chlorine Atoms (-Cl): Deactivating, ortho-, para-directing groups due to their electronwithdrawing inductive effect.

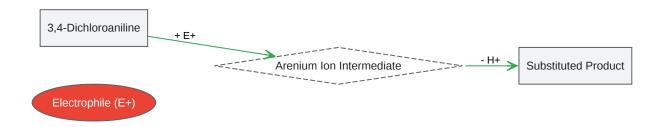
The net effect makes the ring less reactive towards electrophilic substitution than aniline but more reactive than benzene. The primary sites for electrophilic attack are positions 2, 6, and 5, which are ortho and para to the powerful activating amino group.

Reactivity Towards Electrophiles and Nucleophiles



- Electrophilic Substitution: **3,4-Dichloroaniline** undergoes typical electrophilic aromatic substitution reactions such as halogenation and nitration.[3] The amino group directs incoming electrophiles primarily to the positions ortho to it (positions 2 and 6).
- Nucleophilic Character: The lone pair of electrons on the nitrogen atom of the amino group
 makes 3,4-dichloroaniline a nucleophile and a weak base.[13] It readily reacts with acids to
 form salts and with acylating agents (like acid chlorides) to form amides.[3][11]

A general representation of electrophilic substitution is shown below.



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Caption: General pathway for electrophilic aromatic substitution.

Common Chemical Reactions

- Acylation: Reacts with acyl chlorides or anhydrides to form amides. For instance, its reaction with chloroacetyl chloride yields chloro-acetic acid-(3,4-dichloro-anilide).[3] This is a key step in the synthesis of herbicides like propanil.
- Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated from NaNO₂ and a strong acid like HCl) at low temperatures. These diazonium salts are versatile intermediates for synthesizing a wide range of derivatives.
- Coupling Reactions: The diazonium salts formed can undergo coupling reactions with activated aromatic compounds to produce azo dyes.[3]

Experimental Protocols Synthesis of 3,4-Dichloroaniline

Foundational & Exploratory





A common industrial method for synthesizing **3,4-dichloroaniline** is the catalytic hydrogenation of **3,4-dichloronitrobenzene**.[5][14]

Reaction: $Cl_2C_6H_3NO_2 + 3H_2 \rightarrow Cl_2C_6H_3NH_2 + 2H_2O$

Materials and Equipment:

- 3,4-Dichloronitrobenzene
- Hydrogen gas source
- Catalyst (e.g., Platinum-on-carbon, Pt/C)
- Dechlorination inhibitor (e.g., morpholine or 2-methoxyethylamine)[15][16]
- High-pressure reactor (autoclave) suitable for hydrogenation
- Solvent (optional, reaction can be run neat)
- Filtration apparatus
- Distillation apparatus

Procedure:

- Charging the Reactor: The high-pressure reactor is charged with 3,4-dichloronitrobenzene, the platinum catalyst, and a dechlorination inhibitor.[15] The inhibitor is crucial to prevent the loss of chlorine atoms from the aromatic ring during hydrogenation.[14]
- Hydrogenation: The reactor is sealed and purged with nitrogen, then filled with hydrogen gas
 to a specified pressure (e.g., 500-800 psig).[15][16] The mixture is heated to a controlled
 temperature (e.g., 90-160 °C) with vigorous stirring.[14][16]
- Monitoring: The reaction is monitored by observing the rate of hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.
- Work-up: After cooling and venting the reactor, the reaction mixture is filtered to remove the catalyst.[15]



• Purification: The crude **3,4-dichloroaniline** is purified. If a two-phase system forms with water (a byproduct), the organic layer is separated.[14][15] Final purification is typically achieved by vacuum distillation to yield a product with >99% purity.[14]

Experimental Workflow: Synthesis of Propanil

The following diagram illustrates a typical laboratory workflow for the acylation of **3,4-dichloroaniline** to synthesize the herbicide propanil.



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Caption: Workflow for the synthesis of Propanil from 3,4-DCA.

Applications in Drug Development and Agrochemicals

Foundational & Exploratory





3,4-Dichloroaniline is a cornerstone intermediate in several industries.

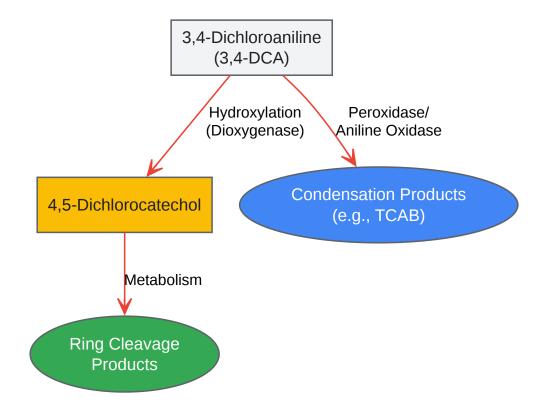
- Agrochemicals: It is a precursor to major herbicides, including propanil, diuron, and linuron.
 [3][5] These compounds are critical in modern agriculture for weed control.[6] The agrochemical sector is the largest consumer of 3,4-dichloroaniline.[17]
- Pharmaceuticals: The compound serves as a starting material in the synthesis of active pharmaceutical ingredients (APIs).[1][17] One notable example is its use in the production of the antimalarial drug chlorproguanil.[5]
- Dyes and Pigments: Through diazotization and coupling reactions, 3,4-dichloroaniline is converted into various azo dyes and pigments used in the textile and printing industries.[3][6]

Biological Activity and Metabolism

3,4-Dichloroaniline is recognized for its toxicity. Acute exposure can lead to methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[4][11][18] It is also a known skin and eye irritant.[11][18]

In the environment, **3,4-dichloroaniline** is a persistent metabolite of phenylurea herbicides like diuron.[7] Its biodegradation is of significant interest. Microbial degradation can proceed through hydroxylation to form catechol derivatives, which can then undergo ring cleavage.[5][7] [19] Under certain conditions, it can also be metabolized into condensation products like tetrachloroazobenzene (TCAB).[20]





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Caption: Simplified metabolic pathways for **3,4-dichloroaniline**.

Safety and Handling

3,4-Dichloroaniline is toxic by inhalation, ingestion, and skin contact.[3][9] It is also very toxic to aquatic life with long-lasting effects.[9] When handling this chemical, appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, must be worn.[9] It should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and acid anhydrides.[3][9] The compound is known to darken upon exposure to light and air.[4][11]

Conclusion

3,4-Dichloroaniline is a molecule of significant industrial importance, particularly in the agrochemical and pharmaceutical sectors. Its chemical reactivity, governed by the amino and chloro substituents, allows for its use as a versatile synthetic intermediate. A thorough understanding of its properties, reaction protocols, and metabolic fate is essential for its safe



and effective application in research and development, as well as for managing its environmental presence.

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